4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID
Overview
Description
4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID is a complex organic compound characterized by the presence of a morpholine ring, a phosphoryl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted morpholine compounds .
Scientific Research Applications
4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The morpholine ring may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid: Shares a similar structure but lacks the morpholine ring.
Ethyl (2S)-4-[ethoxy(methyl)phosphoryl]-2-[(methoxycarbonyl)amino]butanoate: Contains an ethoxy group instead of the morpholine ring.
Uniqueness
4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-[hydroxy(morpholin-4-ylmethyl)phosphoryl]ethylamino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2O5P/c14-11(15)2-1-3-12-4-9-19(16,17)10-13-5-7-18-8-6-13/h12H,1-10H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVGCXPMVSQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CP(=O)(CCNCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.